molecular formula C18H18N4OS B14927613 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B14927613
M. Wt: 338.4 g/mol
InChI Key: XMJLKRUNHYXIDY-SXGWCWSVSA-N
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Description

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes an isoquinoline moiety, a pyrazole ring, and a thiazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with a pyrazole derivative, followed by cyclization with a thiazole precursor. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH of the reaction mixture are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent quality and higher efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from any by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, potentially affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE stands out due to its unique combination of isoquinoline, pyrazole, and thiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18N4OS/c1-12-15(10-19-21(12)2)9-16-17(23)20-18(24-16)22-8-7-13-5-3-4-6-14(13)11-22/h3-6,9-10H,7-8,11H2,1-2H3/b16-9-

InChI Key

XMJLKRUNHYXIDY-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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